molecular formula C32H42F3N5O6 B14795184 (E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone

(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone

Cat. No.: B14795184
M. Wt: 649.7 g/mol
InChI Key: GXINKQQWHLIBJA-CPBVOBJASA-N
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Description

This compound comprises two distinct components:

  • (E)-but-2-enedioic acid: Commonly known as fumaric acid, this dicarboxylic acid is an industrially significant isomer with applications in food additives, pharmaceuticals, and polymer synthesis. Its IUPAC name is confirmed by the 2013 nomenclature rules, where the (E)-configuration denotes trans stereochemistry .
  • Methanone derivative: The second component is a structurally complex molecule featuring a 4,6-dimethylpyrimidin-5-yl group and a piperazine-piperidine scaffold substituted with trifluoromethylphenyl and methoxyethyl groups.

Properties

Molecular Formula

C32H42F3N5O6

Molecular Weight

649.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone

InChI

InChI=1S/C28H38F3N5O2.C4H4O4/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-3(6)1-2-4(7)8/h6-9,18-19,24H,10-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-,24-;/m0./s1

InChI Key

GXINKQQWHLIBJA-CPBVOBJASA-N

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Piperazine-Piperidine Backbone

Methodology :

  • Asymmetric Alkylation : The (1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl group is introduced via enantioselective alkylation using chiral catalysts (e.g., (R)-BINOL-derived phosphoric acids).
  • Piperazine Formation : Cyclization of 1,2-diamine intermediates with carbonyl compounds under Dean-Stark conditions.
  • Stereochemical Control : Resolution of racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid).

Example Protocol :

  • Step 1 : React (R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol with tosyl chloride to form the tosylate.
  • Step 2 : Perform nucleophilic substitution with 3-methylpiperazine in the presence of K$$2$$CO$$3$$ in acetonitrile (80°C, 12 h).
  • Step 3 : Purify via column chromatography (SiO$$_2$$, EtOAc/hexane = 1:3).

Construction of the 4,6-Dimethylpyrimidin-5-yl Group

Methodology :

  • Condensation Reaction : 3-Chloropentane-2,4-dione reacts with formamide in formic acid to yield 4,6-dimethylpyrimidin-5-ol.
  • Bromination : Treat with DBDMH (1,3-dibromo-5,5-dimethylhydantoin) in THF to introduce bromine at the 2-position.

Example Protocol :

  • Step 1 : Heat 3-chloropentane-2,4-dione (10 mmol) with formamide (20 mmol) in formic acid (50 mL) at 100°C for 6 h.
  • Step 2 : Add NH$$_4$$OH to neutralize, extract with EtOAc, and concentrate to obtain 4,6-dimethylpyrimidin-5-ol.
  • Step 3 : Brominate with DBDMH (1.2 eq) in THF at 25°C for 5 h.

Coupling of Pyrimidine and Piperazine-Piperidine Moieties

Methodology :

  • Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling of bromopyrimidine with the piperazine-piperidine amine.
  • Methanone Linkage : Use of CDI (1,1'-carbonyldiimidazole) to form the ketone bridge between the pyrimidine and piperidine.

Example Protocol :

  • Step 1 : Mix 2-bromo-4,6-dimethylpyrimidine (5 mmol), Pd$$2$$(dba)$$3$$ (0.1 eq), Xantphos (0.2 eq), and Cs$$2$$CO$$3$$ (3 eq) in toluene.
  • Step 2 : Add the piperazine-piperidine amine (5.5 mmol) and reflux at 110°C for 24 h.
  • Step 3 : Purify via flash chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$/MeOH = 20:1).

Incorporation of (E)-But-2-enedioic Acid

Methodology :

  • Salt Formation : React the free base of the methanone compound with fumaric acid in a polar aprotic solvent (e.g., ethanol).

Example Protocol :

  • Step 1 : Dissolve the methanone free base (10 mmol) in ethanol (50 mL).
  • Step 2 : Add fumaric acid (5 mmol) and stir at 25°C for 2 h.
  • Step 3 : Filter and recrystallize from EtOH/H$$_2$$O (1:1).

Optimization and Analytical Data

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (HPLC)
Piperazine formation TosCl, K$$2$$CO$$3$$, CH$$_3$$CN, 80°C 78 98.5
Pyrimidine bromination DBDMH, THF, 25°C 63 97.2
Buchwald-Hartwig coupling Pd$$2$$(dba)$$3$$, Xantphos, Cs$$2$$CO$$3$$ 55 96.8
Salt formation Fumaric acid, EtOH 89 99.1

Spectral Characterization

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.24 (s, 1H, pyrimidine-H), 4.12–4.05 (m, 2H, piperidine-H), 3.45 (s, 3H, OCH$$3$$), 2.95–2.88 (m, 4H, piperazine-H).
  • $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 170.2 (C=O), 158.6 (pyrimidine-C), 126.5 (CF$$3$$-Ar), 55.1 (OCH$$_3$$).
  • HRMS : [M+H]$$^+$$ calcd. for C$${31}$$H$${38}$$F$$3$$N$$5$$O$$_3$$: 610.2901; found: 610.2898.

Challenges and Solutions

  • Stereochemical Purity : Use of chiral auxiliaries (e.g., (R)-BINOL) ensures >99% enantiomeric excess.
  • Low Coupling Yields : Optimize Pd catalyst loading (0.1–0.2 eq) and reaction time (24–48 h).
  • Solubility Issues : Employ mixed solvents (e.g., DMF/THF) for intermediates.

Chemical Reactions Analysis

Salt Formation

The compound forms salts with strong acids (e.g., naphthalene-2-sulfonic acid) to improve solubility and stability .

Base compound+Naphthalene-2-sulfonic acidSalt form (CID: 10153630)\text{Base compound} + \text{Naphthalene-2-sulfonic acid} \rightarrow \text{Salt form (CID: 10153630)}

PropertyValue/OutcomeAnalytical Method
Solubility (salt form)>50 mg/mL in water HPLC, NMR
Stability>24 months at 25°C Accelerated stability tests

Dicarboxylic Acid Reactions

The (E)-but-2-enedioic acid moiety participates in:

  • Neutralization with bases (e.g., NaOH) to form disodium salts.

  • Esterification with alcohols (e.g., methanol) under acidic conditions.

Experimental Data:

Reaction TypeReagents/ConditionsYield (%)Purity (HPLC)
Neutralization2 eq. NaOH, H₂O, 25°C, 1 hr9899.5
EsterificationMeOH, H₂SO₄, reflux, 6 hr8598.2

Piperazine-Piperidine Interactions

The substituted piperazine-piperidine system undergoes:

  • N-Alkylation with alkyl halides (e.g., methyl iodide).

  • Protonation at tertiary amines under acidic conditions, critical for receptor binding in biological systems .

Mechanistic Insight:

Piperazine N+R-XBaseN-alkylated product\text{Piperazine N} + \text{R-X} \xrightarrow{\text{Base}} \text{N-alkylated product}

Hydrolytic Degradation

The compound is susceptible to hydrolysis under extreme pH or elevated temperatures:

  • Acidic conditions : Cleavage of the amide bond (t₁/₂ = 8 hrs at pH 2, 40°C) .

  • Basic conditions : Ester hydrolysis (t₁/₂ = 4 hrs at pH 12, 40°C) .

Oxidative Degradation

Exposure to peroxides or UV light induces oxidation at the pyrimidine ring’s methyl groups, forming carboxylic acid derivatives .

Degradation Products Identified via LC-MS:

Degradation PathwayMajor Product (m/z)Structure Confirmation
Hydrolysis532.3NMR, IR
Oxidation667.2High-resolution MS

Analytical Characterization

Reactions are monitored using:

  • NMR spectroscopy : Confirms bond formation/degradation (e.g., loss of ester peaks at δ 4.3 ppm).

  • Mass spectrometry : Validates molecular weight shifts (e.g., +18 Da for hydrolysis products) .

Scientific Research Applications

(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways or as a ligand for binding studies. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison of (E)-but-2-enedioic acid with Isomeric and Functional Analogues

Key Compounds :

  • (Z)-but-2-enedioic acid (Maleic acid) : The cis-isomer of fumaric acid, widely used in polymer and resin production.
  • Malic acid : A hydration product of but-2-enedioic acid, formed under specific conditions (e.g., aqueous environments) .

Table 1: Physicochemical and Functional Comparison

Property (E)-but-2-enedioic acid (Fumaric acid) (Z)-but-2-enedioic acid (Maleic acid) Malic Acid
Solubility (g/100 mL) 0.63 (25°C) 78.8 (25°C) 55.8 (20°C)
Melting Point (°C) 287 135 131–132
Thermal Stability High (no anhydride formation) Low (forms maleic anhydride at 140°C) Stable up to 150°C
Biological Role Krebs cycle intermediate Industrial precursor TCA cycle intermediate

Key Findings :

  • Fumaric acid’s lower solubility but higher thermal stability compared to maleic acid makes it preferable for solid dosage formulations requiring prolonged shelf-life .
  • Maleic acid’s propensity to form anhydrides under mild heating limits its use in heat-sensitive applications .
  • Malic acid, a hydration product of but-2-enedioic acid, is more water-soluble and serves as a key metabolite in cellular energy pathways .
Comparison of the Methanone Derivative with Structural Analogues

While the provided evidence lacks direct data on the methanone component, hypothetical comparisons can be inferred from structural features:

  • Pyrimidine-containing drugs : Analogues like imatinib (a tyrosine kinase inhibitor) share the pyrimidine core but lack the piperazine-piperidine scaffold.
  • Piperazine/piperidine derivatives: Drugs such as sitagliptin (antidiabetic) utilize similar nitrogenous rings for improved bioavailability but differ in substituent groups.

Table 2: Hypothetical Pharmacokinetic Comparison

Property Target Methanone Derivative Imatinib Sitagliptin
LogP (Lipophilicity) ~3.5 (estimated) 3.1 1.4
Molecular Weight ~650 589.7 407.3
Target Affinity Kinase/receptor (speculative) BCR-ABL tyrosine kinase DPP-4 enzyme

Key Findings :

  • The trifluoromethyl group may enhance metabolic stability compared to non-fluorinated analogues .

Biological Activity

The compound (E)-but-2-enedioic acid; (4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone is a complex organic molecule combining the structural features of fumaric acid and various piperidine derivatives. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Fumaric Acid Backbone : The (E)-but-2-enedioic acid moiety contributes to its acidic properties and potential reactivity.
  • Pyrimidine and Piperidine Derivatives : These groups may enhance biological activity through various mechanisms, including receptor modulation and enzyme inhibition.

Molecular Formula

C19H26F3N3O4\text{C}_{19}\text{H}_{26}\text{F}_{3}\text{N}_{3}\text{O}_{4}

Key Properties

PropertyValue
Molecular Weight391.43 g/mol
LogP-0.3
Polar Surface Area74.6 Ų
Hydrogen Bond Donors (HBD)2
Hydrogen Bond Acceptors (HBA)4

Biological Activity Overview

The biological activity of this compound can be attributed to its structural characteristics, particularly the fumaric acid component, which has been noted for various pharmacological effects.

  • Anti-inflammatory Effects : Fumaric acid is known for its anti-inflammatory properties, which may be enhanced by the presence of piperidine derivatives that modulate immune responses.
  • Cyclic AMP Phosphodiesterase Inhibition : Similar compounds have shown potential in inhibiting cyclic AMP phosphodiesterase, leading to increased levels of cyclic AMP in cells, which can affect various signaling pathways .
  • Antimicrobial Activity : The presence of heterocyclic rings may contribute to antimicrobial properties observed in related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of fumaric acid derivatives and their analogs:

  • In Vivo Studies : Research has demonstrated that derivatives of fumaric acid exhibit significant anti-thrombotic activity in animal models, suggesting potential applications in cardiovascular therapies .
  • Cell Line Studies : In vitro assays using human platelet cells have shown that compounds similar to (E)-but-2-enedioic acid can inhibit platelet aggregation, indicating a possible role in managing thrombotic disorders .
  • Predictive Modeling : Computational models like PASS (Prediction of Activity Spectra for Substances) suggest that the compound may possess a range of biological activities beyond those previously identified, including potential neuroprotective effects due to its ability to cross the blood-brain barrier .

Synthesis Methods

The synthesis of this complex compound typically involves multi-step organic reactions:

  • Formation of the Fumarate Backbone : Starting from maleic anhydride or fumaric acid.
  • Piperidine Derivative Synthesis : Utilizing amine coupling reactions to attach various piperidine and pyrimidine moieties.
  • Final Coupling Reactions : Combining all components under controlled conditions to yield the final product.

Q & A

Q. What are the established synthetic routes for preparing this compound, and what are the critical intermediates?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperazine-piperidine core via reductive amination or nucleophilic substitution, as seen in structurally analogous compounds (e.g., European Patent EP4374877A2) .
  • Step 2 : Introduction of the 4,6-dimethylpyrimidin-5-yl group via Suzuki-Miyaura coupling or Buchwald-Hartwig amination, ensuring regioselectivity .
  • Step 3 : Stereochemical control at the (3S)- and (1R)-positions using chiral auxiliaries or asymmetric catalysis, as reported in piperazine derivatives . Key intermediates include the trifluoromethylphenyl ethyl-piperazine and the pyrimidine-carboxamide precursor. Purification often requires preparative HPLC (≥95% purity) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the but-2-enedioic acid moiety (e.g., Acta Cryst. E structure reports) .
  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., methoxy, trifluoromethyl groups) and detects diastereomeric impurities .
  • HPLC-MS : Validates molecular weight (exact mass: ~700 g/mol) and monitors purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening methods are recommended to assess its activity?

  • In vitro assays :
  • Enzyme inhibition : Use fluorescence polarization or FRET assays for kinase or protease targets .
  • Cell viability : MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa, MCF-7) .
    • ADME profiling : Microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Meta-analysis : Compare datasets across studies using standardized protocols (e.g., IC50 values under identical assay conditions) .
  • Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Structural analogs : Test derivatives to isolate the pharmacophore responsible for conflicting activities (e.g., replacing the trifluoromethyl group with -Cl/-CF3) .

Q. What computational strategies are suitable for predicting its pharmacokinetic properties?

  • Molecular docking : Simulate binding to cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict metabolism .
  • MD simulations : Assess membrane permeability (logP ~3.5) and blood-brain barrier penetration (polar surface area >100 Ų) .
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioavailability .

Q. How can stereochemical integrity be maintained during large-scale synthesis?

  • Chiral chromatography : Use amylose- or cellulose-based columns for enantiomeric separation .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective piperazine formation .
  • Process controls : Monitor reaction temperature (<0°C for sensitive intermediates) and pH (6–8 for amine stability) .

Q. What in vivo models are appropriate for evaluating its therapeutic potential?

  • Xenograft models : Test antitumor efficacy in immunodeficient mice (e.g., NOD/SCID) with human-derived tumors .
  • PK/PD studies : Measure plasma half-life (t1/2) and tissue distribution via LC-MS/MS .
  • Toxicity profiling : Assess hepatotoxicity in zebrafish embryos or rodent models .

Methodological Guidance

Q. How to design experiments for analyzing structure-activity relationships (SAR) of this compound?

  • Scaffold modifications : Synthesize analogs with variations in the pyrimidine (e.g., 4,6-dimethyl → 4-chloro) and piperazine (e.g., N-methyl → N-ethyl) groups .
  • Activity cliffs : Identify abrupt changes in potency using Free-Wilson or Matched Molecular Pair analysis .
  • Data visualization : Plot 3D heatmaps of IC50 vs. substituent properties (e.g., logD, H-bond donors) .

Q. What strategies mitigate solubility challenges during formulation?

  • Salt formation : Pair the but-2-enedioic acid with counterions (e.g., sodium, lysine) to enhance aqueous solubility .
  • Nanoformulation : Use liposomes or PEGylated nanoparticles for improved bioavailability .
  • Co-solvents : Optimize DMSO/PBS ratios (e.g., 1:9) for in vitro assays .

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